molecular formula C15H16ClNO B2475464 3-Chloro-N-(4-methoxybenzyl)-2-methylaniline CAS No. 356537-01-4

3-Chloro-N-(4-methoxybenzyl)-2-methylaniline

Cat. No. B2475464
CAS RN: 356537-01-4
M. Wt: 261.75
InChI Key: ZFPHNRMPCDZLDT-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-methoxybenzyl)-2-methylaniline (3-Cl-N-MBA) is an aromatic amine compound with a wide range of uses and applications in the scientific community. It is used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology. 3-Cl-N-MBA is known for its reactivity and versatility, as well as its ability to bind to a variety of molecules.

Scientific Research Applications

Metabolic Pathways and Transformation Products

  • Metabolic Activity in Rat Liver : 3-Chloro-N-(4-methoxybenzyl)-2-methylaniline undergoes metabolic transformations in rat liver microsomes. Identified metabolites include benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and secondary amines. The type of halogen substituent influences the rate of metabolism, impacting both side-chain C-hydroxylation and N-hydroxylation processes (Boeren et al., 1992).

Synthesis of Novel Compounds

  • Novel Heterocyclic Compounds : Research has explored the use of this compound derivatives in synthesizing novel heterocyclic compounds. These compounds have potential applications in lipase and α-glucosidase inhibition, which could be relevant in various biochemical and pharmaceutical contexts (Bekircan, Ülker, & Menteşe, 2015).

Catalytic Processes and Reactions

  • Benzylic Hydroxylation : Chloroperoxidase, an enzyme, can catalyze the benzylic hydroxylation of this compound. This reaction is sensitive to substituent types and positions, indicating potential applications in selective catalytic processes (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Binding and Activation Mechanisms

  • Macromolecular Binding and Activation : Studies on 4-chloro-2-methylaniline, a related compound, have shown extensive binding to macromolecules in rat liver, suggesting potential mechanisms of action and activation that could be relevant for understanding the behavior of this compound (Hill, Shih, & Struck, 1979).

Molecular and Electronic Properties

  • Molecular and Electronic Analysis : The molecular and electronic properties of derivatives of this compound have been studied, including their nonlinear optical properties, spectroscopic properties, and molecular vibrations. These analyses provide insights into the compound's potential in various fields, such as material science (Beytur & Avinca, 2021).

properties

IUPAC Name

3-chloro-N-[(4-methoxyphenyl)methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-11-14(16)4-3-5-15(11)17-10-12-6-8-13(18-2)9-7-12/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPHNRMPCDZLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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